1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Overview
Description
5-EAPB (hydrochloride), also known as 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, is a synthetic compound belonging to the benzofuran class. It is structurally related to other entactogenic amphetamines such as 5-MAPB and 5-APB. This compound has garnered interest in scientific research due to its potential psychoactive properties and its structural similarity to other known psychoactive substances .
Scientific Research Applications
5-EAPB (hydrochloride) has been studied for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of novel psychoactive substances.
Biology: Investigated for its effects on neurotransmitter systems, particularly its interaction with serotonin receptors.
Medicine: Potential applications in studying the mechanisms of action of entactogenic substances and their therapeutic potential.
Industry: Utilized in forensic science for the detection of designer drugs in biological samples.
Future Directions
The future directions for research on “1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride” could include further studies on its synthesis, mechanism of action, and potential applications. Given its structural similarity to compounds with known biological activity, it may have potential as a lead compound in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-EAPB (hydrochloride) typically involves the following steps:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran core is then alkylated using ethylamine to introduce the N-ethylpropan-2-amine side chain. This step often requires the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating the nucleophilic substitution reaction.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-EAPB (hydrochloride) would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-EAPB (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated benzofurans, nitrobenzofurans.
Mechanism of Action
The mechanism of action of 5-EAPB (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. Additionally, it may function as a triple monoamine reuptake inhibitor, affecting the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft. This leads to increased neurotransmitter activity, which is associated with its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
- 5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine)
- 5-APB (1-(benzofuran-5-yl)propan-2-amine)
Uniqueness
5-EAPB (hydrochloride) is unique due to its specific substitution pattern on the benzofuran ring and the presence of the N-ethylpropan-2-amine side chain. This structural variation can lead to differences in its pharmacological profile and potency compared to similar compounds like 5-MAPB and 5-APB. While all these compounds share entactogenic properties, the exact effects and potency can vary based on their molecular structure .
Properties
IUPAC Name |
1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEXOIDIYJUVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823776-22-2 | |
Record name | 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823776222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(BENZOFURAN-5-YL)-N-ETHYLPROPAN-2-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67LF6C2265 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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